2,2,3,7-Tetramethyloctane

Description

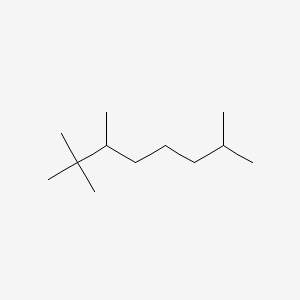

2,2,3,7-Tetramethyloctane is a branched alkane isomer with the molecular formula C₁₂H₂₆. This article synthesizes data from diverse sources to compare these isomers in terms of occurrence, physicochemical properties, and functional roles.

Properties

CAS No. |

62183-78-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,3,7-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-10(2)8-7-9-11(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

CPEHPCZXBBEYOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,7-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, starting with a linear octane chain, specific methylation reactions can be carried out using reagents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes where alkanes are subjected to isomerization reactions. Catalysts such as zeolites or metal oxides can be used to facilitate the rearrangement of carbon atoms and the introduction of methyl groups. These processes are typically carried out under high temperature and pressure conditions to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,7-Tetramethyloctane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups or hydrogenating double bonds if present.

Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the compound, replacing hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include 2,2,3,7-tetramethyloctanol, 2,2,3,7-tetramethyloctanone, or 2,2,3,7-tetramethyloctanoic acid.

Reduction: Products can include simpler alkanes or fully hydrogenated forms of the compound.

Substitution: Halogenated derivatives such as 2,2,3,7-tetramethyl-1-chlorooctane or 2,2,3,7-tetramethyl-1-bromooctane.

Scientific Research Applications

2,2,3,7-Tetramethyloctane has various applications in scientific research, including:

Chemistry: It is used as a reference compound in studies of alkane isomerization and as a model compound for understanding the behavior of branched alkanes in different chemical reactions.

Biology: Research on the biological effects of branched alkanes can involve this compound to study its interactions with biological membranes and its potential as a biofuel.

Medicine: While not directly used as a drug, its derivatives or similar compounds can be studied for their pharmacological properties and potential therapeutic applications.

Industry: It can be used in the formulation of specialty chemicals, lubricants, and as a component in fuel additives to improve combustion efficiency.

Mechanism of Action

The mechanism of action of 2,2,3,7-Tetramethyloctane in chemical reactions involves the interaction of its branched structure with various reagents and catalysts. The presence of multiple methyl groups can influence the reactivity and selectivity of the compound in different reactions. For example, the steric hindrance provided by the methyl groups can affect the approach of reagents and the formation of transition states during reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key isomers, their CAS numbers, molecular weights, and structural features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2,2,4,4-Tetramethyloctane | Not specified | C₁₂H₂₆ | 170.33 g/mol | Symmetric branching at C2 and C4 |

| 2,3,6,7-Tetramethyloctane | 52670-34-5 | C₁₂H₂₆ | 170.33 g/mol | Asymmetric branching at C2, C3, C6, C7 |

| 2,2,7,7-Tetramethyloctane | 1071-31-4 | C₁₂H₂₆ | 170.33 g/mol | Symmetric branching at C2 and C7 |

| 3,4,5,6-Tetramethyloctane | Not specified | C₁₂H₂₆ | 170.33 g/mol | Central branching at C3–C6 |

| 3,3,6,6-Tetramethyloctane | 62199-46-6 | C₁₂H₂₆ | 170.33 g/mol | Symmetric branching at C3 and C6 |

Key Observations :

- Symmetric isomers (e.g., 2,2,4,4- and 2,2,7,7-) exhibit higher thermal stability due to reduced steric strain .

- Asymmetric isomers (e.g., 2,3,6,7-) are more prevalent in biological systems, likely due to enzymatic synthesis pathways .

Occurrence and Functional Roles

2,2,4,4-Tetramethyloctane

- Sources : Dominant volatile in insect larvae (e.g., Thitarodes hosts), fermented fungi (Ophiocordyceps sinensis), aged vinegar, cheeses, and green teas .

- Role: Acts as an aroma compound in foods and plants, contributing to floral/fruity notes. Detected in oxidized infant nutrition packages, indicating stability under thermal stress .

2,3,6,7-Tetramethyloctane

- Sources : Identified in Cirsium setidens Nakai (thistle), green tea, and mouse intestinal metabolites .

- Role : Associated with plant defense mechanisms. Reduced in decaffeinated green tea, suggesting sensitivity to processing .

2,2,7,7-Tetramethyloctane

- Sources : Emitted by tea plants (Camellia sinensis) under aphid infestation and nitrogen stress .

- Role : Linked to stress response in plants; levels increase with aphid infestation but decrease under reduced nitrogen fertilization .

3,4,5,6-Tetramethyloctane

- Sources : Detected in exhaled breath of lung cancer patients and breast cancer biomarkers .

- Role: Potential lipid peroxidation product during oxidative stress. Controversial as a biomarker due to confounding surgical factors .

Physicochemical Properties

Notes:

- 2,2,7,7-Tetramethyloctane shows a wide liquid range (melting point: 338 K; boiling point: 489 K), making it suitable for industrial solvents .

- Branched isomers generally have lower melting points compared to linear alkanes due to disrupted crystal packing .

Aroma and Food Chemistry

- 2,2,4,4-Tetramethyloctane is critical in fermented products (e.g., Gouda cheese, Ophiocordyceps cultures) for flavor retention .

- Asymmetric isomers like 2,3,6,7-tetramethyloctane degrade during food processing, affecting sensory profiles .

Biomedical Research

- 3,4,5,6-Tetramethyloctane is debated as a cancer biomarker due to its association with lipid peroxidation during surgery .

- 2,2,7,7-Tetramethyloctane in tea plants may serve as an ecological indicator of pest stress .

Industrial Use

- Symmetric isomers (e.g., 2,2,4,4-) are explored as sustainable substitutes in fungal fermentation, though metabolite profiles differ from natural sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.